molecular formula C12H14OS B12102744 1-(2,3-Dihydro-1H-inden-5-YL)-2-(methylsulfanyl)ethan-1-one

1-(2,3-Dihydro-1H-inden-5-YL)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B12102744
M. Wt: 206.31 g/mol
InChI Key: KZLDHHGNILSGNI-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-5-YL)-2-(methylsulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C12H14OS and its molecular weight is 206.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylethanone

InChI

InChI=1S/C12H14OS/c1-14-8-12(13)11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4,8H2,1H3

InChI Key

KZLDHHGNILSGNI-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C1=CC2=C(CCC2)C=C1

Origin of Product

United States

Biological Activity

1-(2,3-Dihydro-1H-inden-5-YL)-2-(methylsulfanyl)ethan-1-one, also known as 5-acetylindan or 1-indan-1-ylethanone, is a compound with a unique structural framework that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C₁₁H₁₂O
  • Molecular Weight : 160.2124 g/mol
  • CAS Number : 4228-10-8
  • Structure : The compound features an indene moiety with a methylsulfanyl and acetyl group, contributing to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMInhibition of nucleic acid production
Methicillin-resistant Staphylococcus aureus (MRSA)62.216 - 124.432 μg/mLBactericidal action

The compound exhibits selective activity against Gram-positive bacteria, showing significant efficacy in inhibiting biofilm formation in MRSA and Enterococcus species .

Anticancer Activity

The indanone scaffold has been associated with various anticancer activities. Studies indicate that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Table 2: Anticancer Activity Data

Cell LineIC₅₀ (μM)Activity Description
Breast Cancer (MCF7)52 ± 7.4Anti-proliferative activity
Colorectal Cancer (HCT116)>100Moderate anti-proliferative activity
Chronic Myelogenous Leukemia (K562)Not DeterminedHigh selectivity against cancer cells

Research indicates that compounds derived from the indanone structure exhibit varying degrees of cytotoxicity and selectivity against different cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced protein synthesis in bacterial cells.
  • Disruption of Tubulin Polymerization : By binding to tubulin, the compound prevents the formation of microtubules necessary for mitosis in cancer cells.
  • Biofilm Disruption : The ability to inhibit biofilm formation makes this compound a candidate for treating persistent infections caused by biofilm-forming bacteria.

Case Studies

A notable study evaluated the efficacy of this compound in treating biofilm-associated infections. The results demonstrated that it significantly reduced biofilm biomass in MRSA at concentrations as low as 0.007 mg/mL, indicating its potential as an antibiofilm agent .

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with similar structural motifs to 1-(2,3-Dihydro-1H-inden-5-YL)-2-(methylsulfanyl)ethan-1-one exhibit diverse biological activities. These include:

  • Anticancer Activity: Compounds derived from the indene structure have been investigated for their potential to inhibit tumor growth. For instance, studies have shown that certain indene derivatives can induce apoptosis in cancer cells and arrest the cell cycle at various phases .
  • Anti-inflammatory Properties: The methylsulfanyl group is known to enhance the anti-inflammatory activity of compounds. Analogous structures have demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), making them candidates for developing new anti-inflammatory drugs .

Neuropharmacology

The indene framework is also relevant in neuropharmacology. Research suggests that similar compounds can act as modulators of neurotransmitter receptors, particularly dopamine receptors. This modulation could have implications for treating neurological disorders such as schizophrenia and Parkinson's disease .

Synthesis Routes

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions: A common approach involves the condensation of indene derivatives with methyl sulfide under acidic conditions to yield the desired ketone .
  • Functionalization Techniques: Functionalization of the indene core can be performed using electrophilic aromatic substitution, allowing for the introduction of the methylsulfanyl group at specific positions on the ring .

Anticancer Research

A study published in a peer-reviewed journal highlighted the anticancer properties of related indene derivatives. The research demonstrated that these compounds could effectively inhibit cell proliferation in various cancer cell lines, including HCT116 and MCF7 cells. The mechanism was attributed to the induction of apoptosis and modulation of cell cycle checkpoints .

Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar compounds on dopamine receptors. The study found that certain derivatives exhibited selective binding affinity to D1 and D2 receptors, suggesting their potential use in treating disorders characterized by dopamine dysregulation .

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